An In-Depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate
An In-Depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS No. 211429-79-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, analytical signatures, core reactivity, and synthetic pathways. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active agents.[1][2] Understanding the fundamental properties of derivatives like this tert-butyl ester is critical for its application as a versatile building block in the synthesis of more complex molecular architectures and potential therapeutic agents.[1]
Compound Identification and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. Tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate is a polysubstituted heterocyclic compound built upon an isoxazole core. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This particular derivative is substituted at the 3, 4, and 5 positions with a phenyl group, a tert-butyl carboxylate group, and a methyl group, respectively.
| Identifier | Value | Source(s) |
| CAS Number | 211429-79-7 | [3] |
| Molecular Formula | C₁₅H₁₇NO₃ | [3] |
| Molecular Weight | 275.30 g/mol | Calculated |
| IUPAC Name | tert-butyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | [3] |
| Synonyms | tert-butyl 5-methyl-3-phenyl-4-isoxazolecarboxylate | [3] |
| InChI Key | NKPHWOZLEFNJGK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC(C)(C)C | [3] |
Physicochemical Properties
The physical state and solubility of a compound are paramount for its handling, formulation, and application in synthetic protocols. While specific experimental data for this exact ester is sparse, we can infer many of its properties from its constituent functional groups and data from closely related analogues.
| Property | Value / Observation | Justification / Source(s) |
| Appearance | Expected to be a white to off-white solid or crystalline powder. | Based on related isoxazole derivatives like 5-Methyl-3-phenylisoxazole-4-carboxylic acid and various esters which are typically white solids or crystals.[4][5] |
| Melting Point | Data not available. The parent carboxylic acid melts at 192-194 °C. | [6] |
| Boiling Point | Data not available. High boiling point expected due to molecular weight and polarity. | |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, DMSO) and poorly soluble in water. | The bulky, nonpolar tert-butyl and phenyl groups dominate the structure, lending it lipophilic character. The polar ester and isoxazole core provide some polarity, ensuring solubility in a range of organic solvents. |
| Storage | Store at 2-8 °C under dry conditions. | [3][7] |
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unambiguous structure verification and purity assessment. Below are the anticipated analytical signatures for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are predicted based on the analysis of its parent carboxylic acid and other isoxazole analogues.[8][9]
-
¹H-NMR:
-
~7.5-7.8 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted phenyl ring at the C3 position.
-
~2.7 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5 position of the isoxazole ring.
-
~1.5 ppm (s, 9H): A prominent singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.
-
-
¹³C-NMR:
-
~160-165 ppm: Quaternary carbon of the ester carbonyl (C=O).
-
~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C5).
-
~128-131 ppm: Carbons of the phenyl ring.
-
~110-115 ppm: Quaternary carbon at the C4 position of the isoxazole ring.
-
~82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~28 ppm: Carbon signal for the three equivalent methyl groups of the tert-butyl ester.
-
~12 ppm: Carbon of the methyl group at the C5 position.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The predicted vibrational frequencies are based on known values for similar functional groups.[10][11]
-
~2980 cm⁻¹: C-H stretching from the methyl and tert-butyl aliphatic groups.
-
~1730-1740 cm⁻¹: A strong C=O stretching band, characteristic of the tert-butyl ester carbonyl group.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic phenyl ring.
-
~1570 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1250, 1150 cm⁻¹: C-O stretching bands associated with the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Exact Mass: 275.1208 for the [M]⁺ ion.
-
Expected Fragmentation: A prominent fragmentation pathway would be the loss of the tert-butyl group (57 Da) to give a stable acylium ion, or the loss of isobutylene (56 Da) to give the corresponding carboxylic acid cation.
Experimental Protocol: NMR Spectrum Acquisition
This protocol outlines a self-validating system for obtaining high-quality NMR data for structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[12]
-
Instrument Setup: Use a standard 5 mm NMR tube and place it in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H-NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.
-
¹³C-NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm is standard.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform a baseline correction.
-
Analysis: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios. Correlate the observed peaks with the expected chemical shifts to confirm the structure.
Caption: Workflow for NMR-based structural verification.
Chemical Properties and Reactivity
The chemical behavior of tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate is governed by the interplay of its three key components: the stable isoxazole ring, the reactive tert-butyl ester, and the aromatic phenyl group.
Synthesis via 1,3-Dipolar Cycloaddition
The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction.[13] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene.[14] For the title compound, the logical precursors are benzonitrile oxide and a β-keto ester, specifically tert-butyl acetoacetate. The benzonitrile oxide is typically generated in situ from benzaldoxime to avoid its dimerization.[15]
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles
This generalized protocol is adapted from established methods for isoxazole synthesis.[15]
-
Oxime Formation: A suitable aldehyde (e.g., benzaldehyde) is reacted with hydroxylammonium chloride in a suitable solvent to form the corresponding aldoxime.
-
Nitrile Oxide Generation: The aldoxime is converted in situ to the highly reactive nitrile oxide intermediate. A common method involves using an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in the presence of a base.
-
Cycloaddition: The alkyne component (in this case, tert-butyl acetoacetate) is added to the reaction mixture containing the freshly generated nitrile oxide. The mixture is stirred, often with gentle heating, to facilitate the cycloaddition.
-
Workup and Purification: The reaction is quenched, typically with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure 3,5-disubstituted isoxazole.
Key Reactions: Ester Hydrolysis
The tert-butyl ester group is a versatile protecting group for the carboxylic acid. It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions.
-
Acid-Catalyzed Hydrolysis: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, will efficiently cleave the tert-butyl ester. The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation (which is trapped or deprotonates to isobutylene), yielding the parent 5-methyl-3-phenylisoxazole-4-carboxylic acid. This parent acid is a valuable intermediate for further functionalization, such as in the synthesis of penicillin derivatives.
Relevance in Medicinal Chemistry and Drug Development
The isoxazole ring is not merely a stable heterocyclic core; it is classified as a privileged structure in medicinal chemistry.[1] This designation arises from its frequent appearance in molecules that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][16]
The specific arrangement of substituents around the isoxazole core in tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate provides a framework with a defined three-dimensional shape and distribution of polar surface area.[14] This makes it an attractive scaffold for several reasons:
-
Bioisostere: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, potentially improving metabolic stability or pharmacokinetic properties.
-
Synthetic Handle: The carboxylic acid, accessible via hydrolysis, serves as a critical attachment point for building larger, more complex molecules through amide bond formation or other coupling reactions.
-
Modulation of Properties: The phenyl, methyl, and carboxylate groups can be systematically modified to tune the molecule's steric and electronic properties, enabling structure-activity relationship (SAR) studies to optimize binding to biological targets.
The parent acid of this compound has been directly utilized in the preparation of intermediates for penicillin synthesis and in the solid-phase synthesis of novel heterocyclic systems, underscoring the practical utility of this chemical family in drug discovery pipelines.
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